molecular formula C8H6N2O4 B8713884 2-Methyl-6-nitrobenzo[d]oxazol-4-ol CAS No. 88172-84-3

2-Methyl-6-nitrobenzo[d]oxazol-4-ol

Cat. No.: B8713884
CAS No.: 88172-84-3
M. Wt: 194.14 g/mol
InChI Key: SDYPQBKZKJWWBV-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzo[d]oxazol-4-ol is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzo[d]oxazol-4-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol or acetic acid.

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Magnetic solid acid nanocatalysts have been introduced to facilitate the synthesis of benzoxazole derivatives, offering high yields and reusability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzo[d]oxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Reduction: Conversion to 2-methyl-6-amino-1,3-benzoxazol-4-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the benzoxazole ring.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzo[d]oxazol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes is a key aspect of its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-nitrobenzo[d]oxazol-4-ol is unique due to the presence of both methyl and nitro groups, which confer distinct electronic and steric properties. These substituents enhance its reactivity and broaden its range of applications in scientific research and industry.

Properties

CAS No.

88172-84-3

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-methyl-6-nitro-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H6N2O4/c1-4-9-8-6(11)2-5(10(12)13)3-7(8)14-4/h2-3,11H,1H3

InChI Key

SDYPQBKZKJWWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2O1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the 2-amino-5-nitroresorcinol (2.9 g, 0.017 mole) in toluene (50 ml) and THF (5 ml) was added triethyl orthoacetate (4.1 g, 0.0255 mole). This mixture was heated to reflux for one hour. Upon cooling, the product crystallized out of solution and was collected and dried to yield a tan solid (1.3 g, 39.4 percent). TLC showed the product to be pure.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
39.4%

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